Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused thiophene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a cyclization process to form the thieno[2,3-b]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of high-boiling solvents and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Cycloaddition: The compound can participate in cycloaddition reactions with arylazoacetylacetones or arylazomalononitriles to form azo dyes.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium ethoxide
Solvents: Pyridine, ethanol
Other Reagents: Sodium nitrite, thiourea, guanidine carbonate
Major Products:
Diazonium Salts: Formed through diazotization
Azo Dyes: Formed through cycloaddition reactions
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its ability to act as both a nucleophile and an electrophile. The amino group (NH2) serves as a nucleophilic center, while the ester carbonyl group acts as an electrophilic center . This dual reactivity allows the compound to participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic structures.
Comparison with Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness: Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its ethyl ester and amide counterparts. This makes it particularly useful in aqueous reactions and industrial applications where solubility is a critical factor .
Biological Activity
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 144254-93-3) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-proliferative research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9N2NaO2S
- Molecular Weight : 244.25 g/mol
- Chemical Structure : The compound features a thieno-pyridine scaffold, which is known for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyridinethione derivatives with various electrophiles under controlled conditions to yield the desired thieno-pyridine structure. The general synthetic route can be summarized as follows:
- Starting Material : 4,6-dimethyl-3-cyano-2-chloropyridine.
- Reagents : Thiourea, chloroacetic acid, and sodium acetate.
- Conditions : Reflux in dry ethanol followed by recrystallization.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit significant anti-inflammatory properties through dual inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways. This compound has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes:
Compound | IC50 (COX-1) | IC50 (COX-2) |
---|---|---|
This compound | 19.45 ± 0.07 µM | 31.4 ± 0.12 µM |
Celecoxib (control) | 0.04 ± 0.01 µM | 0.04 ± 0.01 µM |
These results indicate that while this compound demonstrates promising anti-inflammatory effects, it is not as potent as established drugs like celecoxib.
Anti-proliferative Activity
The compound has also shown potential in inhibiting cell proliferation across various cancer cell lines. In vitro studies suggest that this compound can reduce the viability of cancer cells significantly compared to control groups.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thieno-Pyridine Core : Essential for interaction with COX enzymes.
- Amino Group : Contributes to increased solubility and potential interactions with biological targets.
- Dimethyl Substituents : Influence the lipophilicity and overall pharmacokinetic profile.
In Vivo Studies
In vivo studies using animal models have further validated the anti-inflammatory effects of this compound. For instance:
- Carrageenan-Induced Paw Edema Model : Demonstrated significant reduction in paw swelling compared to untreated controls.
- Cotton Pellet-Induced Granuloma Model : Showed decreased granuloma weight indicating reduced inflammatory response.
Clinical Implications
Given its dual action on inflammatory pathways and potential anti-cancer properties, this compound may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancer.
Properties
IUPAC Name |
sodium;3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.Na/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14;/h3H,11H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUHKLJYKJEI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635760 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144254-93-3 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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